(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes bromine, methoxy, ethoxy, and sulfanylidene groups
Preparation Methods
The synthesis of (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:
Condensation Reactions: The initial step often involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-ethoxyphenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the imidazolidinone ring.
Sulfur Incorporation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the bromine substituent.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
When compared to similar compounds, (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl acetoacetate: A simpler compound used in organic synthesis, lacking the complex functional groups present in the target compound.
Fluorine compounds: These compounds often exhibit different reactivity and properties due to the presence of fluorine atoms.
tert-Butyl carbamate: Another compound used in organic synthesis, but with different functional groups and reactivity.
The unique structure of this compound allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19BrN2O3S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O3S/c1-4-26-16-8-6-15(7-9-16)23-19(24)17(22(2)20(23)27)12-13-11-14(21)5-10-18(13)25-3/h5-12H,4H2,1-3H3/b17-12- |
InChI Key |
WDVDGHVCPNPAQQ-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/N(C2=S)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)N(C2=S)C |
Origin of Product |
United States |
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